molecular formula C9H9NO3 B15157177 2-Oximino-3-phenylpropionic acid

2-Oximino-3-phenylpropionic acid

Katalognummer: B15157177
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: PNTMGOUAICFJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oximino-3-phenylpropionic acid is a chemical compound of interest in scientific research, particularly within organic synthesis and metabolic studies. As a derivative of 3-phenylpropionic acid (also known as hydrocinnamic acid), a common structural motif in phenylpropanoids, it serves as a potential building block for the synthesis of more complex molecules . Researchers value this compound for its functional groups—a carboxylic acid and an oximino moiety—which make it a versatile intermediate for constructing heterocycles, pharmaceuticals, and other fine chemicals. While the specific mechanism of action for 2-Oximino-3-phenylpropionic acid is an area of ongoing investigation, related compounds like 3-phenylpropionic acid are known to interact with enzymes such as aminotransferases . Furthermore, the structurally similar 2-oxo-3-phenylpropionic acid (phenylpyruvic acid) is a known metabolite and is used in the enzymatic synthesis of 3-phenyllactic acid by lactate dehydrogenase, suggesting potential pathways where this oxime derivative could be applied . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Eigenschaften

IUPAC Name

2-hydroxyimino-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTMGOUAICFJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanism of Action of 2-Oximino-3-Phenylpropionic Acid in Biological Systems: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of plant specialized metabolism and marine pharmacognosy, I frequently encounter molecules that serve as critical metabolic bifurcation points. 2-Oximino-3-phenylpropionic acid (also known as phenylpyruvic acid oxime or 2-hydroxyimino-3-phenylpropanoic acid) is one such chameleon[1]. It is a highly bioactive, nitrogen-containing intermediate that plays a dual role in biological systems: it is a transient precursor in the biosynthesis of plant cyanogenic glucosides[2], and a foundational building block for complex, pharmacologically active bromotyrosine alkaloids in marine sponges and fungi[3][4].

This technical guide deconstructs the mechanistic pathways, coordination dynamics, and analytical workflows required to study this molecule, providing researchers with field-proven methodologies to isolate and validate its elusive E/Z isomeric states.

Molecular Architecture and Coordination Dynamics

The biological versatility of 2-oximino-3-phenylpropionic acid stems from its unique structural motif: an oxime group ( C=N-OH ) adjacent to a carboxylic acid. This arrangement allows the molecule to act as a potent bidentate chelating ligand.

In metalloenzyme environments, the molecule coordinates with transition metals (such as Cu(II), Fe(II), and Co(II)) primarily through the oxime nitrogen and the carboxyl oxygen[5]. This coordination reduces metal-ligand repulsion by polarizing the metal's 3d orbitals away from the ligand, a mechanism that is critical for the activation of downstream biosynthetic enzymes[5].

Quantitative Data Summary

To establish a baseline for experimental design, the physicochemical and kinetic parameters of the molecule are summarized below.

Table 1: Physicochemical and Analytical Parameters of 2-Oximino-3-phenylpropionic Acid

ParameterValue / DescriptionBiological & Analytical Significance
Molecular Weight 179.17 g/mol Small molecule intermediate facilitating rapid enzymatic turnover and high membrane permeability[1].
Coordination Sites Oxime N, Carboxyl OEnables transition metal chelation, critical for stabilizing intermediates in cytochrome P450 active sites[5].
13 C NMR Shift (C-7, E -isomer) 28 ppmDiagnostic upfield marker for the trans-configuration, commonly found in bioactive marine alkaloids[3].
13 C NMR Shift (C-7, Z -isomer) 35 ppmDiagnostic downfield marker due to steric compression; often thermodynamically labile during extraction[3].

Biosynthetic Pathways in Plant Nitrogen Metabolism

In higher plants, oximes are pivotal in nitrogen metabolism, acting as precursors for nitriles such as cyanogenic glucosides[2]. 2-Oximino-3-phenylpropionic acid is synthesized from L-phenylalanine via an N -hydroxy-phenylalanine intermediate, catalyzed by cytochrome P450 monooxygenases (e.g., the CYP79 family).

Once formed, the oxime undergoes rapid enzymatic decarboxylation to yield phenylacetaldoxime, which is subsequently dehydrated to phenylacetonitrile by CYP71E1. This nitrile is the direct aglycone precursor for prunasin, a defensive cyanogenic glucoside[2]. The transient nature of 2-oximino-3-phenylpropionic acid in this pathway requires rapid quenching techniques during in vitro assays to capture the intermediate before decarboxylation occurs.

G Phe L-Phenylalanine NHPhe N-Hydroxy- phenylalanine Phe->NHPhe CYP79A1 PPAO 2-Oximino-3- phenylpropionic acid NHPhe->PPAO Oxidation PAOx Phenylacetaldoxime PPAO->PAOx Decarboxylation PAN Phenylacetonitrile PAOx->PAN CYP71E1 Prunasin Prunasin (Cyanogenic Glucoside) PAN->Prunasin Glycosylation

Biosynthetic pathway of cyanogenic glucosides involving 2-oximino-3-phenylpropionic acid.

Marine Alkaloid Biogenesis and Pharmacological Activity

Beyond terrestrial plants, 2-oximino-3-phenylpropionic acid is a cornerstone of marine pharmacognosy. In marine sponges of the order Verongiida (e.g., Psammaplysilla purpurea) and sponge-derived fungi (e.g., Stachylidium sp.), this oxime is a direct building block for bromotyrosine-derived secondary metabolites[3][4].

Through transamination and oximation of bromotyrosine, the organism generates brominated phenylpyruvic acid oximes. These undergo complex amide couplings with histamine derivatives or disulfide linkages with cysteine to form highly bioactive scaffolds[3]. The resulting alkaloids—such as Purpuramines, Psammaplins, and Bastadins—exhibit potent antimicrobial, anticancer, and enzyme-inhibitory properties[3].

G cluster_products Bioactive Marine Alkaloids Tyr L-Tyrosine BrTyr Bromotyrosine Tyr->BrTyr Halogenation PPAO Phenylpyruvic acid oxime (2-Oximino-3-phenylpropionic acid) BrTyr->PPAO Transamination & Oximation Purpuramines Purpuramines A-I (Antimicrobial) PPAO->Purpuramines Amide Coupling Psammaplins Psammaplins (Enzyme Inhibitors) PPAO->Psammaplins Disulfide Linkage Bastadins Bastadins (Calcium Channel Modulators) PPAO->Bastadins Macrocyclization

Biogenesis of bromotyrosine alkaloids from phenylpyruvic acid oxime in marine sponges.

Experimental Workflows and Methodologies

A critical challenge in working with 2-oximino-3-phenylpropionic acid is the thermodynamic lability of its oxime bond. Room-temperature extraction or the use of acidic silica gel often leads to spontaneous E/Z isomerization via a protonated quinone methide intermediate[4]. To ensure scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: Isolation and Chromatographic Separation of E/Z Oxime Isomers

Causality: Standard normal-phase chromatography induces rapid racemization of the oxime group. To preserve the native stereochemistry produced by the biological system, cold extraction and reversed-phase HPLC at near-neutral pH are mandatory.

  • Cold Extraction: Macerate 50g of lyophilized biological tissue (e.g., Stachylidium sp. mycelia) in 500 mL of 100% cold Methanol (-20°C). Extract for 24 hours in the dark to quench enzymatic activity and prevent thermodynamic isomerization.

  • Filtration & Concentration: Filter the extract through a 0.22 µm PTFE membrane. Concentrate in vacuo keeping the water bath strictly below 30°C.

  • RP-HPLC Separation: Inject the crude extract onto a semi-preparative RP-18 HPLC column. Use an isocratic mobile phase of H₂O/Acetonitrile (60:40) buffered to pH 6.5 with 10 mM ammonium acetate. Note: Acidic modifiers like 0.1% TFA will catalyze isomerization and must be avoided.

  • Self-Validation via NMR: Isolate the peaks and immediately perform 13 C NMR. The chemical shift of the methylene carbon (C-7) adjacent to the oxime is the definitive proof of geometry. Steric compression in the Z -isomer deshields the carbon, shifting it downfield to 35 ppm, whereas the E -isomer resonates upfield at 28 ppm[3].

G Ext Crude Extract (Marine Sponge/Fungus) Prep Cold Methanol Extraction (Minimize E/Z Isomerization) Ext->Prep HPLC RP-18 HPLC Separation (Isocratic Elution, pH 6.5) Prep->HPLC NMR 13C NMR Analysis (C-7 Chemical Shift) HPLC->NMR Z_Isomer Z-Isomer (δC ~35 ppm) NMR->Z_Isomer Downfield Shift (Steric Compression) E_Isomer E-Isomer (δC ~28 ppm) NMR->E_Isomer Upfield Shift

Self-validating workflow for the separation and NMR identification of E/Z oxime isomers.
Protocol 2: In Vitro Cytochrome P450 Metabolism Assay

Causality: To validate the molecule's role as a transient intermediate in plant nitrogen metabolism, its conversion to phenylacetaldoxime must be tracked in real-time before spontaneous degradation occurs.

  • Microsome Preparation: Homogenize etiolated Sorghum bicolor seedlings in 100 mM Tris-HCl (pH 7.5) containing 250 mM sucrose and 1 mM DTT. Centrifuge at 10,000 × g for 15 mins, then ultracentrifuge the supernatant at 100,000 × g for 60 mins to pellet the CYP450-rich microsomes.

  • Assay Reconstitution: In a 1 mL reaction volume, combine 1 mg/mL microsomal protein, 50 mM Tris-HCl (pH 7.5), and 100 µM of synthesized 2-oximino-3-phenylpropionic acid.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Incubate at 30°C for exactly 15 minutes. Quench the reaction forcefully by adding 1 mL of ice-cold ethyl acetate.

  • LC-MS/MS Analysis: Extract the organic layer, evaporate under N₂, and reconstitute in 100 µL of methanol. Analyze via LC-MS/MS (MRM mode) to detect the loss of CO₂ ( m/z 179 m/z 135), confirming the enzymatic decarboxylation to phenylacetaldoxime[2].

References

  • Coordination Properties of the Oxime Analogue of Glycine to Cu(II) - ACS Publications -[Link]

  • THE MARINE BROMOTYROSINE DERIVATIVES - PMC -[Link]

  • 2-(Hydroxyimino)-3-Phenylpropanoic Acid | C9H9NO3 | CID 6416112 - PubChem -[Link]

  • ROLE OF OXIMES IN NITROGEN METABOLISM IN PLANTS - Annual Reviews -[Link]

  • Stachylines A−D from the Sponge-Derived Fungus Stachylidium sp. - ACS Publications -[Link]

Sources

Thermodynamic Stability of 2-Oximino-3-Phenylpropionic Acid at Room Temperature: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oximino-3-phenylpropionic acid—frequently referred to in literature as 2-hydroxyimino-3-phenylpropanoic acid or HIPP—is a synthetic oxime derivative of phenylpyruvic acid. In recent oncological drug development, HIPP has emerged as a high-affinity, substrate-competitive inhibitor of the C-Terminal Binding Protein (CtBP), an oncogenic transcriptional coregulator[1]. Unlike its keto-acid counterpart (phenylpyruvic acid), which is subject to rapid enzymatic turnover, the oxime substitution in HIPP confers critical catalytic resistance[1]. However, advancing this compound through preclinical pipelines requires a rigorous understanding of its thermodynamic stability, geometric isomerization, and hydrolytic kinetics at room temperature (25°C).

This whitepaper synthesizes the thermodynamic principles governing HIPP, detailing the causality behind its stability profiles and providing self-validating experimental protocols for formulation scientists.

Structural Thermodynamics and E/Z Isomerization

The introduction of the oxime moiety ( C=N−OH ) in HIPP restricts rotation around the carbon-nitrogen double bond, resulting in two geometric isomers: the E (anti) and Z (syn) forms.

At room temperature, the thermodynamic energy difference between the E and Z isomers of phenylpyruvic acid oximes is negligible. Studies on related marine and fungal-derived phenylpyruvic acid oximes demonstrate that these isomers are highly labile in solution, rapidly interconverting to reach a 1:1 thermodynamic equilibrium[2].

The Causality of Isomerization: This rapid interconversion is driven by a low activation energy barrier in protic solvents. The solvent mediates protonation of the oxime nitrogen or oxygen, facilitating a tautomeric shift that allows the C=N bond to transiently adopt single-bond character, thereby permitting rotation. Consequently, isolating a single geometric isomer of HIPP at room temperature is thermodynamically unfavorable. Formulation scientists must treat the Active Pharmaceutical Ingredient (API) as a dynamic, 1:1 equilibrium mixture during assay development and target binding studies[2].

G Z_Isomer Z-HIPP (Thermodynamically Stable) E_Isomer E-HIPP (Thermodynamically Stable) Z_Isomer->E_Isomer Rapid Interconversion (1:1 Equilibrium) KetoAcid Phenylpyruvic Acid + Hydroxylamine Z_Isomer->KetoAcid Hydrolysis (Blocked at pH 7.2, 25°C) E_Isomer->KetoAcid Hydrolysis (Blocked at pH 7.2, 25°C)

Thermodynamic equilibrium of HIPP isomers and hydrolysis barrier at 25°C.

Aqueous Stability and Hydrolysis Kinetics

A primary liability for imine-based therapeutics is their susceptibility to aqueous hydrolysis, which degrades the drug back into its constituent ketone and amine. However, oximes like HIPP exhibit exceptional kinetic stability at room temperature.

The Causality of Hydrolytic Resistance: The electronegative oxygen atom adjacent to the imine nitrogen donates electron density through resonance ( n→π∗ conjugation). This significantly lowers the electrophilicity of the imine carbon, creating a high thermodynamic barrier to nucleophilic attack by water[3]. The hydrolysis of oximes is an endothermic process that typically requires strong acid catalysis (to protonate the leaving group) and elevated temperatures[3].

Empirical in vitro stability assays confirm this kinetic inertness. When HIPP is incubated in an aqueous buffer at physiological pH (7.2) and room temperature (25°C), it exhibits no detectable hydrolysis products (phenylpyruvic acid or hydroxylamine) over a continuous 72-hour monitoring period[4].

Solid-State Thermal Stability

In its solid, crystalline form, HIPP is thermodynamically stable at room temperature. The primary degradation pathway for solid oximino acids is thermal decomposition, which involves endothermic decarboxylation and dehydration to form nitriles[5].

Thermogravimetric studies on related 2-oximidopropionate derivatives indicate that this endothermic decomposition only initiates at temperatures exceeding 96°C[5]. Therefore, standard room-temperature storage (20–25°C) in a desiccated environment is sufficient to preserve the structural integrity of the HIPP API indefinitely.

Quantitative Data Summary

The following table summarizes the field-validated thermodynamic and kinetic parameters for HIPP at room temperature:

ParameterValue / ObservationConditionsMechanism / Causality
E/Z Isomer Ratio 1:1 EquilibriumAqueous, 25°CLow energy barrier for solvent-mediated tautomerization[2].
Hydrolysis Rate Negligible (<1%)pH 7.2, 25°C, 72hResonance stabilization of the C=N−OH bond blocks nucleophilic attack[3][4].
Thermal Decomposition > 96°CSolid stateEndothermic decarboxylation requires high thermal activation energy[5].
Target Binding ( Kd​ ) Stable (~0.24 µM)Aqueous, 25°CRetained structural integrity ensures consistent CtBP inhibition over time[1][4].

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in drug development, stability-indicating methods must be self-validating. A protocol that simply shows "no degradation" is scientifically incomplete unless it simultaneously proves that the method is capable of detecting degradation if it occurs.

Protocol 1: Self-Validating HPLC-UV Stability Assay

This protocol uses a forced-degradation control to validate the chromatographic separation of HIPP from its primary hydrolytic degradant, phenylpyruvic acid.

  • Sample Preparation: Dissolve solid HIPP API in 50 mM Tris-HCl buffer (pH 7.2) to a final concentration of 1 mM.

  • Forced Degradation Control (Critical Step): Dissolve a parallel 1 mM HIPP sample in 1 M HCl and heat to 80°C for 2 hours. This overcomes the thermodynamic barrier, forcing hydrolysis to yield phenylpyruvic acid[3].

  • Incubation & Sampling: Incubate the test sample at 25°C. Withdraw 100 µL aliquots at 0, 24, 48, and 72 hours. Immediately quench each aliquot with 100 µL of ice-cold acetonitrile to precipitate buffer salts and halt any potential reactions.

  • Chromatography: Inject the supernatant onto a C18 Reverse-Phase HPLC column. Use a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in water to 0.1% TFA in acetonitrile.

  • Validation Logic: The assay is validated only if the forced degradation control displays a distinct, baseline-resolved peak for phenylpyruvic acid. Against this validated baseline, the test samples will demonstrate >99% peak area retention for HIPP, confirming room temperature stability[4].

Workflow Start HIPP Solid API (Stable at 25°C) Buffer Aqueous Buffer Formulation (pH 7.2, 25°C) Start->Buffer Control Forced Degradation Control (1M HCl, 80°C) Start->Control HPLC RP-HPLC-UV Analysis (0 - 72 hours) Buffer->HPLC Test Samples Control->HPLC Validation Standard Result1 >99% Intact HIPP (Self-Validated) HPLC->Result1 From Buffer Result2 Phenylpyruvic Acid Peak (Method Validated) HPLC->Result2 From Control

Self-validating experimental workflow for assessing the aqueous stability of HIPP.

Protocol 2: Functional Stability via Isothermal Titration Calorimetry (ITC)

Chemical stability (measured by HPLC) does not strictly guarantee functional stability, as subtle aggregation or precipitation events can occur. ITC is used to validate that the thermodynamic binding signature remains intact.

  • Protein Preparation: Purify recombinant human CtBP1 or CtBP2 and dialyze into the assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl) to a concentration of 50 µM.

  • Ligand Preparation: Utilize the HIPP solution that has been stored at room temperature (25°C) for 72 hours.

  • Titration Execution: Load the CtBP protein into the ITC sample cell and the 72-hour HIPP solution into the syringe. Perform 20 injections of 2 µL at 25°C, allowing 120 seconds between injections for thermal equilibration.

  • Data Analysis: Integrate the heat spikes to extract the dissociation constant ( Kd​ ). A thermodynamically stable HIPP sample will maintain a Kd​ in the sub-micromolar range (matching freshly prepared solutions), confirming that the 1:1 E/Z isomer mixture retains full target engagement capability[1][4].

Sources

The Role of 2-Oximino-3-Phenylpropionic Acid in Amino Acid-Derived Secondary Metabolism: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic pathways, experimental validation, and quantitative profiling of oxime intermediates.

Executive Summary & Chemical Profiling

In the transition from primary amino acid biosynthesis to secondary defense metabolism, plants and certain microorganisms utilize highly specialized enzymatic cascades. 2-Oximino-3-phenylpropionic acid (also known systematically as 2-(hydroxyimino)-3-phenylpropanoic acid or phenylpyruvic acid oxime) serves as a critical biochemical node in these pathways[1].

As an oxime analogue of L-phenylalanine, this compound acts as a key intermediate in the biosynthesis of cyanogenic glycosides (such as prunasin) and glucosinolates[2]. Understanding the metabolic flux through this specific oxime intermediate is essential for researchers engineering plant defense mechanisms, developing novel agricultural biologics, or studying the evolutionary divergence of cytochrome P450 (CYP450) enzymes.

Physicochemical Properties

Before designing assays, it is critical to understand the physical constraints of the molecule.

  • IUPAC Name: (2Z)-2-hydroxyimino-3-phenylpropanoic acid[1]

  • Molecular Weight: 179.17 g/mol [1]

  • Structural Significance: The oxime moiety (-C=N-OH) allows for unique coordination chemistry and hydrogen bonding within the active sites of biosynthetic enzymes, making it a highly reactive transient intermediate[3].

Mechanistic Role in Biosynthetic Pathways

The biosynthesis of cyanogenic glycosides represents a targeted diversion of primary amino acids into toxic defense compounds. The classical understanding of this pathway involves the conversion of L-phenylalanine to prunasin via a series of strictly regulated steps.

The Metabolic Flux

The pathway is initiated by the CYP79 family of enzymes, which catalyze the oxidation of the parent amino acid. L-phenylalanine is first converted to N-hydroxy-L-phenylalanine. From here, the pathway proceeds through an oxime intermediate.

Isotopic labeling studies have demonstrated that 2-oximino-3-phenylpropionic acid is incorporated into prunasin to a significantly greater extent than the primary precursor L-phenylalanine[2]. This high incorporation rate confirms its competence as a downstream intermediate. The 2-oximino acid undergoes decarboxylation to form phenylacetaldoxime, which is subsequently dehydrated by CYP71 enzymes to phenylacetonitrile, and eventually glycosylated to form the final cyanogenic glycoside[4].

Pathway A L-Phenylalanine (Primary Amino Acid) B N-Hydroxy-L-phenylalanine A->B CYP79A1 (Oxidation) C 2-Oximino-3-phenylpropionic acid (Oxime Analogue) B->C Oxidation / Intermediate D Phenylacetaldoxime B->D Direct CYP79 Bypass C->D Decarboxylation E Phenylacetonitrile D->E CYP71E1 (Dehydration) F Prunasin (Cyanogenic Glycoside) E->F Glycosylation

Fig 1: Biosynthetic pathway from L-Phe to Prunasin highlighting the 2-oximino intermediate.

Pathway Divergence: Glucosinolates vs. Cyanogenic Glycosides

While aldoximes are efficient precursors for both cyanogenic glucosides and glucosinolates, the specific utilization of 2-oximino acids can dictate pathway divergence. For instance, while 2-oximino-3-phenylpropionic acid is readily converted to cyanogenic glycosides in Prunus species, enzymatic assays in Sinapis alba have shown that phenylpyruvic acid oxime is not utilized by the specific enzymes driving glucosinolate formation[4]. This indicates a strict evolutionary specialization in enzyme-substrate recognition at the oxime node.

Quantitative Data Summary

To evaluate the biosynthetic competence of various intermediates, researchers utilize radiolabeled precursors. The table below summarizes the relative incorporation efficacy of these compounds into the final cyanogenic glycoside (Prunasin), normalized against the primary amino acid[2],[5].

Precursor AdministeredTarget MetaboliteRelative IncorporationPathway Competence
L-Phenylalanine-U-14C PrunasinBaseline (1.0x)Primary Substrate
2-Oximino-3-phenylpropionic acid-2-14C PrunasinHigh (>1.0x)Pathway Intermediate
Phenylacetaldoxime-U-14C PrunasinHigh (>1.0x)Downstream Intermediate
Phenylacethydroxamic acid-1-14C PrunasinNegligibleNon-competent

Data Interpretation: The higher incorporation rates of the oxime and aldoxime derivatives compared to L-phenylalanine prove that these compounds bypass the initial, rate-limiting CYP79-mediated oxidation steps, flowing directly into the downstream biosynthetic machinery[2].

Experimental Workflows and Validation

To accurately study the role of 2-oximino-3-phenylpropionic acid, researchers must isolate the membrane-bound CYP450 enzymes responsible for its metabolism. The following protocol outlines a self-validating system for tracking isotopic oxime incorporation.

Protocol: Isotopic Tracking of Oxime Intermediates in Microsomal Fractions

Objective: To validate and quantify the enzymatic conversion of 2-oximino-3-phenylpropionic acid to downstream nitriles. Self-Validating Design: This protocol requires a parallel heat-denatured microsome control (boiled for 10 mins at 95°C). This control is critical to distinguish true CYP450-mediated metabolism from the spontaneous, non-enzymatic decarboxylation that oxime analogues are prone to undergo in aqueous solutions.

Step 1: Tissue Homogenization

  • Action: Grind 10g of etiolated seedling shoots in 20 mL of 50 mM Tricine buffer (pH 7.5) containing 250 mM sucrose and 2 mM Dithiothreitol (DTT).

  • Causality: The alkaline pH and DTT are mandatory to prevent the oxidation of endogenous phenolic compounds. If oxidized, these phenolics will irreversibly bind and inactivate the delicate P450 enzymes.

Step 2: Microsomal Isolation

  • Action: Centrifuge the homogenate at 10,000 × g for 15 minutes. Discard the pellet. Transfer the supernatant and ultracentrifuge at 100,000 × g for 1 hour.

  • Causality: CYP79 and CYP71 enzymes are integral membrane proteins localized to the endoplasmic reticulum (ER). Differential ultracentrifugation specifically isolates the ER-derived microsomes in the pellet, eliminating cytosolic enzymes that generate background noise.

Step 3: Isotopic Incubation

  • Action: Resuspend the microsomal pellet in fresh Tricine buffer. Initiate the reaction by adding 100 µM of 14C-labeled 2-oximino-3-phenylpropionic acid and 1 mM NADPH.

  • Causality: The addition of NADPH is non-negotiable. It serves as the obligate electron donor for the cytochrome P450 reductase complex. Without NADPH, the electron transport chain halts, and no enzymatic conversion will occur.

Step 4: Reaction Quenching

  • Action: After a 30-minute incubation at 30°C, immediately add 2 volumes of ice-cold methanol to the reaction tube.

  • Causality: Methanol serves a dual purpose: it instantly denatures the enzymes (locking the metabolic snapshot at exactly 30 minutes) and precipitates the proteins, preventing column fouling during downstream analytical chromatography.

Step 5: GC-MS/Autoradiography Validation

  • Action: Extract the methanolic supernatant and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) coupled with an autoradiography detector.

Workflow Step1 Tissue Extraction Homogenize in buffer (pH 7.5) Step2 Microsome Isolation Ultracentrifugation (100,000 x g) Step1->Step2 Step3 Isotopic Incubation Add 14C-oxime + NADPH Step2->Step3 Step4 Reaction Quenching Add cold methanol Step3->Step4 Step5 GC-MS Validation Quantify Prunasin incorporation Step4->Step5

Fig 2: Self-validating microsomal assay workflow for tracking isotopic oxime incorporation.

References

  • PubChem: 2-Hydroxyimino-3-phenylpropanoic acid | C9H9NO3 | CID 6834298. National Center for Biotechnology Information. 1

  • Tapper, B.A. (1968): Biosynthesis and metabolism of plant glycosides. Massey University Thesis. 2

  • Tapper, B.A. (1968): Biosynthesis and metabolism of plant glycosides (Extended Data). Massey University Thesis. 5

  • Mahadevan, S. (1973): Role of Oximes in Nitrogen Metabolism in Plants. Annual Review of Plant Physiology. 4

  • Garbayo, I. et al. (2005): Coordination Properties of the Oxime Analogue of Glycine to Cu(II). ACS Publications. 3

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 2-Oximino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context

2-Oximino-3-phenylpropionic acid (also known as 2-(hydroxyimino)-3-phenylpropanoic acid) is a highly valuable α -keto acid derivative utilized extensively in organic synthesis and medicinal chemistry. Notably, it serves as a potent, substrate-competitive inhibitor of the C-Terminal Binding Protein (CtBP), a transcriptional co-regulator implicated in cancer progression, demonstrating an IC 50​ of 0.24 µM[1]. This application note provides a field-proven, self-validating protocol for the preparation of this oxime from phenylpyruvic acid, designed specifically for drug development professionals requiring high-fidelity, reproducible synthetic workflows.

Mechanistic Causality & Reaction Design

The synthesis relies on the nucleophilic condensation of hydroxylamine with the highly electrophilic α -keto carbon of phenylpyruvic acid[2]. To ensure a robust and high-yielding reaction, the protocol employs specific stoichiometric and environmental controls:

  • Role of the Base (NaOH): Hydroxylamine is supplied as a stable hydrochloride salt (NH 2​ OH·HCl), which is non-nucleophilic. Sodium hydroxide is introduced to achieve three precise chemical objectives:

    • Deprotonation of the phenylpyruvic acid carboxyl group (requiring 1.0 equivalent), converting it into a highly water-soluble sodium salt.

    • Neutralization of the HCl (requiring 1.5 equivalents), liberating the active free-base hydroxylamine nucleophile[2].

    • Maintaining an alkaline environment (excess base) to prevent premature protonation of the nucleophile.

  • Solvent Volume Correction: While some foundational literature reports utilizing extremely low aqueous volumes (e.g., 1 mL of water for multi-gram scale reactions)[2], such conditions cause exothermic localized precipitation. This protocol corrects this by expanding the aqueous phase to ensure a homogenous, kinetically favorable reaction medium.

  • Thermodynamic Control: The reaction is stirred at room temperature for 12–16 hours. Avoiding elevated temperatures prevents the thermal degradation of the oxime and favors the formation of the thermodynamically stable (Z) -isomer[2].

Quantitative Reagent Parameters

The following table summarizes the stoichiometric requirements optimized for a standard laboratory scale (~3.0 g substrate)[2].

ReagentMW ( g/mol )EquivalentsMass / VolumeFunctional Role
Phenylpyruvic acid 164.161.003.00 g (18.28 mmol)Electrophilic Substrate
Hydroxylamine HCl 69.491.501.90 g (27.41 mmol)Nucleophile Source
Sodium Hydroxide 40.003.002.20 g (54.83 mmol)Base / Solubilizer
Water (Deionized) 18.02Solvent15.0 mLReaction Medium
1N Hydrochloric Acid 36.46Excess~40-50 mLAcidifying Agent

Self-Validating Experimental Protocol

This methodology integrates In-Process Controls (IPCs) to ensure the system self-validates at critical junctures, preventing downstream failures.

Step 1: Base Solution Preparation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 2.20 g of NaOH in 15.0 mL of deionized water.

  • Caution: This dissolution is highly exothermic. Allow the solution to cool back to room temperature (20–25 °C) before proceeding.

Step 2: Substrate Solubilization

  • Add 3.00 g of phenylpyruvic acid portion-wise to the stirring NaOH solution[2].

  • IPC 1 (Visual Validation): The mixture must transition to a clear, homogenous solution, confirming the complete formation of the water-soluble sodium phenylpyruvate salt.

Step 3: Nucleophile Activation & Oximation

  • Add 1.90 g of hydroxylamine hydrochloride to the reaction mixture in small aliquots to manage any mild effervescence or exotherm[2].

  • Seal the flask and stir the reaction continuously overnight (12–16 hours) at room temperature[2].

  • IPC 2 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a silica gel stationary phase and a mobile phase of 5% Methanol in Dichloromethane (DCM)[2]. The reaction is validated as complete when the UV-active spot corresponding to the starting phenylpyruvic acid is entirely absent.

Step 4: Acidification & Product Isolation

  • Transfer the flask to an ice-water bath to maintain a temperature of 0–5 °C.

  • Slowly add 1N HCl dropwise to the stirring solution[2].

  • IPC 3 (pH Validation): Continuously monitor the solution with a pH meter or pH paper. The target product will begin to precipitate heavily as the pH drops below its pKa. Continue adding 1N HCl until the solution reaches a stable pH of ~2.0.

  • Filter the precipitated white solid under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold deionized water to remove residual inorganic salts (NaCl).

  • Dry the solid under a high vacuum to afford the crude product. If necessary, purify via flash chromatography (silica gel, 5% MeOH/DCM)[2].

Analytical Characterization

The isolated product should be validated against the following expected spectroscopic parameters to confirm structural integrity and purity[2].

Analytical MethodExpected Data / Result
Yield ~76% (approx. 2.50 g based on 3.0 g scale)
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.28 (s, 1H, -NOH), 7.27 (m, 2H, Ar-H), 7.19 (m, 3H, Ar-H), 3.82 (s, 2H, -CH 2​ -)
13 C NMR (125 MHz, DMSO- d6​ ) δ 165.14 (C=O), 150.13 (C=N), 136.68 (Ar-C), 128.52 (Ar-C), 128.32 (Ar-C), 126.13 (Ar-C), 29.85 (-CH 2​ -)

Process Visualization

SynthesisWorkflow Substrate Phenylpyruvic Acid (Electrophilic Substrate) Reaction Aqueous Condensation (RT, 12-16 h) Substrate->Reaction Reagents NH2OH·HCl + NaOH (Nucleophile Generation) Reagents->Reaction NaOH frees NH2OH IPC1 IPC 1 & 2: Homogeneity & TLC Confirmation Reaction->IPC1 Aliquot sampling Acidification Acidification (1N HCl) Adjust to pH 2.0 IPC1->Acidification Proceed if complete IPC2 IPC 3: Visual Precipitation (Product Crystallization) Acidification->IPC2 Protonation of carboxylate Isolation Vacuum Filtration & Drying (Target Oxime, ~76% Yield) IPC2->Isolation Solid/Liquid Separation

Workflow for the synthesis of 2-oximino-3-phenylpropionic acid with in-process controls.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Oximino-3-phenylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-oximino-3-phenylpropionic acid (also known as phenylpyruvic acid oxime). This compound is a critical intermediate for synthesizing marine natural product analogs (e.g., psammaplin derivatives) and acts as a substrate-competitive inhibitor of C-Terminal Binding Protein (CtBP)[1].

Below, you will find a field-validated protocol, a mechanistic troubleshooting guide, and quantitative parameters to help you resolve low-yield issues caused by degradation or incomplete conversion.

I. Standard Validated Protocol

This methodology utilizes an aqueous basic condensation strategy to maximize the nucleophilicity of hydroxylamine while preventing premature degradation of the alpha-keto acid[1].

Reagents & Molar Ratios:

  • Phenylpyruvic acid: 1.0 equivalent (e.g., 3.0 g, 18.28 mmol)

  • Sodium Hydroxide (NaOH): 3.0 equivalents (e.g., 2.2 g, 54.83 mmol)

  • Hydroxylamine hydrochloride ( ): 1.5 equivalents (e.g., 1.9 g, 27.41 mmol)

Step-by-Step Methodology:

  • Alkaline Dissolution: Dissolve NaOH in cold distilled water (approx. 15–20 mL to ensure a stirrable molarity). Slowly add phenylpyruvic acid to the solution with continuous stirring. Self-Validation Check: The solution must be fully clarified before proceeding, indicating complete formation of the soluble sodium phenylpyruvate salt.

  • Oxime Condensation: Add the hydroxylamine hydrochloride to the reaction mixture in small portions to prevent sudden temperature spikes.

  • Incubation: Stir the reaction mixture overnight (12–16 hours) strictly at room temperature (20–25 °C).

  • Controlled Precipitation: Transfer the reaction flask to an ice bath (0–5 °C). Slowly add 1N HCl dropwise with vigorous mechanical stirring until the product precipitates. Critical: Halt the acid addition the moment the pH reaches 3.5–4.0.

  • Isolation: Filter the precipitated solid under vacuum, wash with ice-cold water, and dry under high vacuum.

  • Purification (Optional): If high isomeric purity is required, purify the crude product via flash chromatography (silica gel, 5% MeOH/DCM)[1].

II. Troubleshooting FAQs

Q1: My yield is consistently below 40%, and I detect a strong, sweet odor in the reaction mixture. What is happening? A: The sweet odor is characteristic of phenylacetonitrile. 2-oximino-3-phenylpropionic acid is highly susceptible to acid-catalyzed and thermal decarboxylation[2]. When the reaction mixture is overly acidified during the precipitation step (pH < 2) or exposed to elevated temperatures, the alpha-oximino acid rapidly loses to form phenylacetonitrile and water[3]. Solution: Maintain the temperature strictly below 25 °C during the entire reaction and workup. During the final precipitation, use dilute acid (1N HCl) over an ice bath and do not drop the pH below 3.5. This pH is sufficient to protonate the carboxylate ( ) without driving the decarboxylation pathway.

Q2: I am using equimolar amounts of phenylpyruvic acid and hydroxylamine hydrochloride, but the reaction stalls at 50% conversion. Why? A: The condensation requires a delicate pH balance. Hydroxylamine hydrochloride must be neutralized to free the nucleophilic amine. If you only use 1.0 equivalent of base, the pH drops as HCl is liberated during the reaction, protonating the hydroxylamine ( ) and rendering it non-nucleophilic. Solution: Use a 1.5x molar excess of hydroxylamine hydrochloride and a 3.0x molar excess of NaOH[1]. This ensures the reaction remains sufficiently basic to keep hydroxylamine nucleophilic, while the alpha-keto group remains activated for attack.

Q3: NMR analysis of my isolated product shows two distinct sets of peaks for the benzylic protons. Is my product impure? A: Not necessarily. 2-oximino-3-phenylpropionic acid naturally exists as a mixture of syn (Z) and anti (E) geometric isomers[2]. The oxime hydroxyl group can orient either towards or away from the benzyl group, causing the benzylic protons to appear as two separate singlets in NMR. Solution: If a single isomer is required for downstream applications (e.g., specific metal chelation studies[4]), separate them via selective recrystallization or flash chromatography. Otherwise, the E/Z mixture is standard and acceptable for use as a bulk intermediate.

Q4: The product "oils out" instead of precipitating during the HCl addition. How can I get a filterable solid? A: "Oiling out" occurs when the product separates as a liquid phase before crystallizing, often trapping impurities and water. This happens if the concentration is too high or if the acidification is done too rapidly at room temperature. Solution: Dilute the reaction mixture with an equal volume of cold distilled water before acidification. Add the 1N HCl slowly with vigorous mechanical stirring at 0–5 °C. Seeding the mixture with a few crystals of pure 2-oximino-3-phenylpropionic acid just before the cloud point will induce rapid, clean crystallization.

III. Quantitative Process Parameters

To ensure reproducibility, compare your reaction conditions against the validated parameters in the table below.

Reaction pHTemperature (°C)Workup AcidificationExpected YieldPrimary Byproduct / Outcome
> 9.0 251N HCl to pH 1< 40%Phenylacetonitrile (Decarboxylation)
5.0 - 7.0 20 - 25 1N HCl to pH 3.5 - 4.0 75 - 85% Trace (Optimal E/Z Isomer mixture)
5.0 - 7.0> 401N HCl to pH 4< 20%Phenylacetonitrile + Thermal Degradation
< 4.025N/A (Stalled)< 10%Unreacted Phenylpyruvic Acid
IV. Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the optimal synthesis pathway and the competing degradation mechanism that leads to low yields.

Pathway SM Phenylpyruvic Acid + NH2OH·HCl Cond Optimal Condensation (pH 5-7, 20°C) SM->Cond Base (NaOH) Target 2-Oximino-3-phenylpropionic Acid (High Yield Target) Cond->Target Nucleophilic Attack Acid Over-acidification (pH < 2) or Elevated Heat Target->Acid Improper Workup Byprod Phenylacetonitrile + CO2 (Low Yield / Degradation) Acid->Byprod Decarboxylation

Reaction pathway of 2-oximino-3-phenylpropionic acid synthesis and its degradation to nitrile.

V. References
  • Design, synthesis, and biological evaluation of substrate-competitive inhibitors of C-Terminal Binding Protein (CtBP) . National Institutes of Health (PMC).[Link]

  • THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION . Canadian Science Publishing.[Link]

  • Synthesis and Spectroscopic and Thermal Decomposition Studies of Alkali Metal Salts of 2-Oximidopropionate . ACS Publications.[Link]

Sources

Technical Support Center: Optimizing Aqueous Solubility of 2-Oximino-3-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the formulation of 2-oximino-3-phenylpropionic acid (also known as HIPP or phenylpyruvic acid oxime). While this compound is a highly selective antineoplastic CtBP inhibitor[1], its physicochemical profile presents significant solubility bottlenecks in aqueous biological assays[2],[3].

This guide is designed to move beyond basic instructions. Here, we deconstruct the causality behind the compound's insolubility, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to ensure your data remains robust and reproducible.

Compound Profiling & The Causality of Insolubility

To formulate a compound successfully, you must first understand why it resists dissolution. 2-oximino-3-phenylpropionic acid consists of a bulky, hydrophobic phenyl ring, an oxime moiety (-C=N-OH), and a carboxylic acid group.

While the carboxylic acid provides some polarity, the oxime group acts as both a strong hydrogen-bond donor and acceptor[4]. In the solid state, these groups form a dense intermolecular hydrogen-bond network, resulting in a high crystal lattice energy. When introduced to an aqueous buffer, the energy required to break this lattice, combined with the thermodynamically unfavorable hydration of the lipophilic phenyl ring, causes the compound to remain insoluble or rapidly precipitate[3].

StructuralFactors Molecule 2-Oximino-3-Phenylpropionic Acid Phenyl Phenyl Ring (Hydrophobic Bulk) Molecule->Phenyl Oxime Oxime Group (H-Bond Network) Molecule->Oxime Carboxyl Carboxylic Acid (pKa ~3-4) Molecule->Carboxyl Hydration Poor Aqueous Hydration Phenyl->Hydration Drives Lattice High Crystal Lattice Energy Oxime->Lattice Strong H-Bonds Carboxyl->Lattice Dimerization Result Low Aqueous Solubility Lattice->Result Hydration->Result

Logical relationship between HIPP structural features and aqueous solubility.

Quantitative Physicochemical & Solubility Data

Understanding the baseline metrics of your molecule dictates your choice of solvent and vehicle.

Table 1: Physicochemical Profile of 2-Oximino-3-Phenylpropionic Acid

PropertyValueAssay Implication
Molecular Formula C9H9NO3-
Molecular Weight 179.17 g/mol [5]Small molecule; high membrane permeability if kept in solution.
LogP 2.1[5]Lipophilic; strongly prefers organic phases over aqueous buffers.
H-Bond Donors / Acceptors 2 / 4[1]High potential for intermolecular lattice formation (aggregation).
pKa (Oxime) ~11.0[4]Remains protonated and neutral at physiological pH (7.4).
Solubility (Water) Poor / Insoluble[3]Requires co-solvents, surfactants, or complexation for assay use.
Solubility (DMSO) High (>10 mg/mL)[1]Ideal primary solvent for disrupting the crystal lattice.

Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why is this happening, and how do I fix it? A1: You are experiencing a "solvent-shift" precipitation (often called "crashing out"). When you pipette a DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This strips the solvent away from the hydrophobic phenyl ring, leaving the compound supersaturated in a highly polar environment. To minimize surface tension, the molecules rapidly aggregate and precipitate[3]. Fix: Never add buffer to the DMSO stock. Always add the DMSO stock dropwise into a vigorously vortexing buffer. If precipitation persists, you must lower the dielectric constant of the buffer by pre-spiking it with a carrier protein (e.g., 0.1% BSA) or a mild surfactant.

Q2: Can I use pH adjustment to dissolve it without using organic solvents? A2: Yes, but with strict limitations. The carboxylic acid moiety has a pKa of ~3-4 and will deprotonate in mild bases (like 5% aq. NaHCO3) to form a more soluble sodium salt[3]. However, the oxime group has a much higher pKa of ~11[4]. Raising the pH above 11 to deprotonate the oxime will drastically increase solubility, but such highly alkaline conditions will denature biological targets and may trigger hydrolysis of the oxime itself[4]. For assays at pH 7.4, the carboxylate anion alone is often insufficient to overcome the lipophilicity of the phenyl ring.

Q3: What is the optimal formulation for in vivo or cell-based assays where DMSO must be kept below 0.5%? A3: You cannot rely on DMSO alone for in vivo work. You must use a multi-component vehicle that creates a polarity gradient. A highly effective and field-validated formulation involves dissolving the compound in a minimal volume of DMSO, followed by the addition of PEG300 (a hydrophilic polymer) and Tween 80 (a non-ionic surfactant) before introducing the aqueous phase[1]. The Tween 80 forms micelles that encapsulate the hydrophobic core of the molecule, shielding it from the water.

Self-Validating Experimental Protocols

A protocol is only as good as your ability to verify its success. The following methodologies include built-in validation steps so you can confirm solubility before wasting valuable biological reagents.

FormulationWorkflow Start Solid Compound Step1 Dissolve in 100% DMSO Start->Step1 Decision Assay Type? Step1->Decision InVitro In Vitro (<5% DMSO) Decision->InVitro InVivo In Vivo (<0.5% DMSO) Decision->InVivo Dilution1 Step-wise Buffer Dilution InVitro->Dilution1 Dilution2 Add PEG300 & Tween 80 InVivo->Dilution2 Validate Self-Validation: OD600 or Centrifugation Dilution1->Validate Dilution2->Validate

Step-by-step formulation workflow and validation for HIPP assay preparation.

Protocol A: Preparation of a 10 mM Assay-Ready Stock (For In Vitro Biochemical Assays)

Causality: Using 100% DMSO completely disrupts the crystal lattice. Pre-warming the assay buffer prevents temperature-induced cold-shock precipitation during the solvent shift.

  • Primary Solvation: Weigh exactly 1.79 mg of 2-oximino-3-phenylpropionic acid[5]. Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Equilibration: Vortex for 60 seconds, then sonicate the vial in a water bath at 37°C for 5 minutes to ensure complete dissolution at the molecular level[3].

  • Step-Wise Dilution: To prepare a 100 μM working solution, take 10 μL of the 10 mM stock and add it dropwise to 990 μL of pre-warmed (37°C) assay buffer while vortexing the buffer continuously.

  • Self-Validation Check (Optical Density): Transfer 200 μL of the final solution to a clear 96-well plate. Measure the absorbance at 600 nm using a microplate reader.

    • Pass: OD600 < 0.05. The solution is a true solution; proceed to assay.

    • Fail: OD600 ≥ 0.05. Micro-precipitates have formed, causing light scattering. Discard the solution and repeat Step 3 using a buffer supplemented with 0.05% Tween-20.

Protocol B: Multi-Component Micellar Formulation (For In Vivo / Cell-Based Assays)

Causality: This protocol sequentially decreases the dielectric constant of the solvent environment, gently transitioning the molecule from an organic phase into an aqueous micellar suspension[1].

  • DMSO Core: Dissolve the required mass of the compound in DMSO. The DMSO volume should equal exactly 5% of your final target formulation volume.

  • Polymer Addition: Add PEG300 to equal 40% of the final volume. Vortex until completely clear. PEG300 acts as a miscible bridge between DMSO and water.

  • Surfactant Coating: Add Tween 80 to equal 5% of the final volume. Mix thoroughly. This prepares the mixture for micelle formation upon hydration.

  • Aqueous Quench: Slowly add sterile ddH2O or saline (50% of final volume) dropwise while stirring vigorously[1].

  • Self-Validation Check (Centrifugation): Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: A clear supernatant with no visible pellet. The compound is stably encapsulated.

    • Fail: A white pellet at the bottom. The micellar encapsulation failed. You must increase the ratio of Tween 80 or reduce the initial compound concentration.

Sources

Technical Support Center: Crystallization and Precipitation of 2-oximino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation and purification of 2-oximino-3-phenylpropionic acid (phenylpyruvic acid oxime). This compound presents unique challenges during drug development workflows due to its dual functional groups (carboxylic acid and oxime), its propensity for thermal degradation, and its stereoisomeric behavior.

This guide synthesizes field-proven methodologies with mechanistic causality to help you establish a self-validating, reproducible crystallization workflow.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does the oxime precipitate as a sticky, amorphous mass ("oil out") instead of forming distinct crystals during acidification? Causality: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solution reaches a state of high supersaturation too rapidly, bypassing the metastable zone required for ordered crystal nucleation 1[1]. When acidifying the sodium salt of 2-oximino-3-phenylpropionic acid, a rapid drop in pH causes an immediate "crash-out" of the protonated free acid. Because the solute molecules do not have time to orient into a rigid crystal lattice, they aggregate as an amorphous oil 2[2]. Solution: Modulate the supersaturation curve by introducing a co-solvent. Extracting the solid with warm absolute ethanol and performing a slow cooling profile allows the compound to remain in the metastable zone, yielding large, colorless crystals 3[3].

Q2: During heated recrystallization, I observe gas evolution and a massive drop in yield. What is happening? Causality: You are observing thermal decarboxylation. Alpha-keto acid oximes are intrinsically unstable in warm aqueous environments. The application of heat (>40 °C) provides the activation energy required for the molecule to lose carbon dioxide (the gas you observe) and convert into a nitrile (phenylacetonitrile) 4[4]. Solution: Strictly maintain temperatures below 40 °C during dissolution and avoid prolonged exposure to aqueous environments.

Q3: How do E/Z (syn/anti) isomers affect the solid-state purity of this compound? Causality: Oximes exist in interconvertible E and Z stereoisomers, which possess distinct three-dimensional geometries, leading to different lattice energies and solubility profiles 5[5]. If crystallization is forced rapidly, both isomers co-precipitate, disrupting the crystal lattice and yielding an amorphous powder. The anti isomer of phenylpyruvic acid oxime can be selectively crystallized by allowing the solution to stand at 5 °C for extended periods (e.g., 24 hours), which allows the thermodynamics of the system to favor the more stable crystal lattice 4[4].

Diagnostic Workflows & Pathways

Workflow Start Crystallization Issue: 2-oximino-3-phenylpropionic acid Amorphous Amorphous Precipitation ('Oiling Out') Start->Amorphous Degradation Thermal Degradation (CO2 Gas Evolution) Start->Degradation Polymorphism E/Z Isomer Co-precipitation (Lattice Defects) Start->Polymorphism Solvent Action: Co-solvent System (EtOH/Water) & Slow pH Shift Amorphous->Solvent TempControl Action: Strict Temp Control (T < 40°C) Degradation->TempControl Isomer Action: Prolonged Cooling (5°C) for Isomer Equilibration Polymorphism->Isomer

Troubleshooting workflow for 2-oximino-3-phenylpropionic acid crystallization.

Pathway Oxime 2-oximino-3-phenylpropionic acid (Aqueous Solution) Heat Heat (>40°C) Oxime->Heat Intermediate Decarboxylation Transition Heat->Intermediate Aqueous Environment Products Phenylacetonitrile + CO2 (Gas) + H2O Intermediate->Products Degradation

Mechanistic pathway of thermal degradation for alpha-keto acid oximes.

Quantitative Data & Metrics

To ensure a self-validating process, monitor the following physicochemical parameters during your workflow. Deviations from these metrics indicate process failure.

ParameterValue / ObservationMechanistic Implication
Melting Point (anti isomer) 144–145 °C (with decomposition)Indicates thermal instability; the crystal lattice breaks down upon melting4[4].
Critical Degradation Temp > 40–50 °C in aqueous mediaTriggers irreversible decarboxylation to phenylacetonitrile and CO2.
Target pH for Precipitation ~2.0Required to fully protonate the carboxylate salt into the free acid form 3[3].
Preferred Crystallization Solvent Absolute Ethanol / Water mixturesModulates supersaturation to prevent LLPS ("oiling out") 3[3].

Validated Experimental Protocols

Protocol A: Controlled pH-Shift Crystallization (Preventing Amorphous Precipitation)

This protocol utilizes a co-solvent buffer to control the supersaturation kinetics of the free acid.

  • Dissolution: Dissolve the crude sodium salt of 2-oximino-3-phenylpropionic acid in a minimal volume of cold deionized water (0–5 °C).

  • Acidification: Slowly add 2 M hydrochloric acid dropwise under continuous, vigorous stirring until the pH reaches exactly 2.0.

    • Self-Validation Check: The solution should remain clear initially, gradually turning cloudy. Immediate clumping or oil droplet formation indicates the acid addition is too fast.

  • Evaporation: Allow the acidified solution to evaporate to dryness under a stream of inert gas (Nitrogen or Argon) at room temperature. Do not use a heated rotary evaporator.

  • Extraction: Extract the resulting solid with warm (strictly < 40 °C) absolute ethanol.

  • Crystallization: Cool the ethanol extract to 5 °C and allow it to stand undisturbed for 24 to 48 hours.

    • Causality: Prolonged standing at low temperatures promotes the selective nucleation and growth of the anti isomer into large, colorless crystals 3[3].

Protocol B: Isomer-Enriched Recrystallization

Use this protocol if your initial batch suffers from E/Z co-precipitation lattice defects.

  • Solvent Preparation: Prepare a binary mixture of absolute ethanol and water (optimize ratio based on crude purity, typically 80:20 v/v).

  • Dissolution: Dissolve the crude oxime in the solvent mixture at 35 °C.

    • Self-Validation Check: Monitor the solution for gas bubbles. If bubbling occurs, thermal decarboxylation has initiated; immediately cool the flask in an ice bath.

  • Cooling Profile: Cool the solution at a controlled rate of 0.1 °C/min down to 5 °C.

    • Causality: A slow cooling ramp ensures the solution remains within the metastable zone, allowing the more thermodynamically stable anti isomer to dictate the crystal lattice formation without kinetic trapping of the syn isomer.

  • Harvesting: Filter the resulting colorless needles under vacuum and wash with ice-cold absolute ethanol. Dry in a vacuum desiccator over calcium chloride.

References

  • Synthesis and Spectroscopic and Thermal Decomposition Studies of Alkali Metal Salts of 2-Oximidopropionate | Inorganic Chemistry - ACS Publications | 3

  • THE CONVERSION OF α-KETO ACIDS AND OF α-KETO ACID OXIMES TO NITRILES IN AQUEOUS SOLUTION | Canadian Science Publishing |4

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry | PMC | 5

  • Successfully preventing crystallization of parenteral formulations using solubility measurements | Technobis | 1

  • The Crucial Role of Crystallization in Drug Substances Development | Neuland Labs | 2

Sources

Validation & Comparative

Benchmarking 2-Oximino-3-Phenylpropionic Acid (2-OPPA) Efficacy as a CtBP Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

C-terminal Binding Proteins (CtBP1 and CtBP2) are oncogenic transcriptional coregulators responsible for the epigenetic silencing of critical tumor-suppressor genes, including Bik, PTEN, and E-cadherin. Uniquely among transcription factors, CtBPs possess a D-isomer specific 2-hydroxyacid dehydrogenase (D2-HDH) domain. The binding of endogenous substrates, such as 4-methylthio-2-oxobutyric acid (MTOB), to this domain enhances CtBP oligomerization and repressor activity.

For drug development professionals targeting this pathway, 2-oximino-3-phenylpropionic acid (2-OPPA) —frequently referred to in literature as 2-hydroxyimino-3-phenylpropanoic acid (HIPP)—has emerged as a highly potent, substrate-competitive inhibitor. This guide benchmarks 2-OPPA against alternative inhibitors, detailing the structural causality behind its efficacy and providing validated experimental protocols for its evaluation.

Mechanistic Causality: Why 2-OPPA Outperforms Early-Generation Inhibitors

Early attempts to inhibit the CtBP D2-HDH domain utilized MTOB analogs like phenylpyruvate (PPy). While PPy successfully binds the active site, it is an α -keto acid. Because the natural function of CtBP is to reduce α -keto acids using NADH, PPy acts as a slow substrate rather than a true inhibitor. It undergoes catalytic turnover, which severely limits its sustained efficacy in vitro and in vivo ().

2-OPPA solves this fundamental biochemical flaw through a precise structural modification: the reactive carbonyl oxygen of PPy is replaced with an oxime group (=N-OH) .

This single substitution yields two critical advantages:

  • Abolition of Catalytic Turnover: The oxime group cannot be reduced by the D2-HDH domain, trapping the enzyme in a dead-end, inactive complex.

  • Exploitation of Unique Active Site Geography: X-ray crystallography reveals that the phenyl ring of 2-OPPA engages in highly favorable π−π stacking with Tryptophan 318 (W318) in the CtBP1 active site. Because W318 is unique to CtBPs and absent in other D2-HDH family members, 2-OPPA achieves remarkable target specificity alongside a >1000-fold increase in binding affinity compared to MTOB ().

Pathway CtBP CtBP Coregulator (Active D2-HDH Domain) TumorSupp Tumor Suppressor Genes (e.g., Bik) Silenced CtBP->TumorSupp Epigenetic Repression MTOB MTOB (Endogenous Substrate) MTOB->CtBP Binds & Activates OPPA 2-OPPA (HIPP) (Oxime Inhibitor) OPPA->CtBP Blocks W318 Prevents Turnover Reactivation Gene Reactivation (Apoptosis/Cell Arrest) OPPA->Reactivation Restores Transcription

Mechanism of CtBP inhibition by 2-OPPA leading to tumor suppressor reactivation.

Quantitative Benchmarking: 2-OPPA vs. Alternatives

Subsequent Structure-Activity Relationship (SAR) studies have further optimized 2-OPPA by adding halogen substituents to the phenyl ring, yielding 3-chloro and 4-chloro derivatives that exhibit sub-micromolar potency ().

CompoundStructural ClassIC₅₀ (μM)Relative Affinity vs MTOBCatalytic Turnover
MTOB Endogenous Substrate>1000 (Weak)1xYes (Rapid)
Phenylpyruvate (PPy) α -keto acid135.0ModerateYes (Slow)
2-OPPA (HIPP) Oxime derivative0.24>1000xNo
3-chloro-2-OPPA Halogenated oxime0.17>2000xNo
4-chloro-2-OPPA Halogenated oxime0.18>2000xNo

Data synthesized from continuous NADH oxidation kinetic assays. 2-OPPA and its derivatives demonstrate a complete lack of substrate turnover, cementing their status as true competitive inhibitors.

Validated Experimental Workflows

To rigorously evaluate 2-OPPA and its derivatives, researchers must utilize orthogonal assays: an in vitro enzymatic assay to confirm direct D2-HDH inhibition, and a cell-based assay to verify transcriptional reactivation. The protocols below are designed as self-validating systems to prevent false positives.

Protocol 1: Continuous NADH Oxidation Kinetic Assay

Causality & Design: This assay measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the enzymatic reduction of MTOB. 2-OPPA competitively blocks MTOB, thereby slowing the rate of NADH depletion. Self-Validation: A "No MTOB" control is strictly required. If absorbance drops in the absence of MTOB, it indicates the inhibitor itself is causing non-specific NADH oxidation or aggregation. A "No Enzyme" control accounts for background auto-oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 50 mM NaCl. Ensure the buffer is freshly filtered and degassed.

  • Reagent Assembly: In a 96-well UV-transparent microplate, add 100 nM recombinant human CtBP1 (or CtBP2) and 200 μM NADH per well.

  • Inhibitor Pre-Incubation: Add 2-OPPA (titrated from 0.01 μM to 10 μM in DMSO). The final DMSO concentration must not exceed 1%. Incubate at room temperature for 15 minutes to allow steady-state binding to the W318 pocket.

  • Reaction Initiation: Rapidly add 1 mM MTOB to all wells (except the "No MTOB" control wells) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the depletion curve. Plot V0​ against inhibitor concentration and fit to a standard dose-response equation to derive the IC₅₀.

Workflow Step1 1. Reagent Prep CtBP & NADH Step2 2. Pre-Incubation Add 2-OPPA (15 min) Step1->Step2 Step3 3. Initiation Add MTOB Substrate Step2->Step3 Step4 4. Kinetic Read Absorbance 340 nm Step3->Step4 Step5 5. Analysis Calculate IC50 Step4->Step5

Step-by-step workflow for the continuous in vitro NADH oxidation kinetic assay.

Protocol 2: Cellular Transcriptional Readout (Bik Promoter Assay)

Causality & Design: Direct enzyme inhibition is only therapeutically relevant if it translates to cellular efficacy. CtBP natively represses the pro-apoptotic gene Bik. Using a luciferase reporter driven by the Bik promoter allows direct quantification of CtBP derepression by 2-OPPA.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HCT-116 p53-/- cells (which rely heavily on CtBP for survival) in a 24-well plate. Co-transfect cells with a Bik-promoter-driven Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control).

  • Compound Treatment: 24 hours post-transfection, treat the cells with 2-OPPA or its chloro-derivatives at concentrations ranging from 10 μM to 100 μM. Include a vehicle (DMSO) control.

  • Incubation: Incubate for 24 hours to allow sufficient time for epigenetic derepression, mRNA synthesis, and luciferase protein accumulation.

  • Lysis and Measurement: Lyse the cells using a dual-luciferase assay buffer. Measure Firefly luminescence followed by Renilla luminescence.

  • Normalization: Normalize the Firefly signal against the Renilla signal to control for cell viability and transfection efficiency. An increase in the normalized ratio directly correlates to 2-OPPA's ability to block CtBP's transcriptional repression.

References

  • Hilbert, B. J., et al. (2015). Structure-guided design of a high affinity inhibitor to human CtBP. ACS Chemical Biology, 10(4), 1118-1127. URL: [Link]

  • Korwar, S., et al. (2016). Design, synthesis, and biological evaluation of substrate-competitive inhibitors of C-terminal Binding Protein (CtBP). Bioorganic & Medicinal Chemistry, 24(12), 2707-2715. URL:[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6834298, 2-Hydroxyimino-3-phenylpropanoic acid. URL:[Link]

Safety Operating Guide

Navigating the Safe Handling of 2-Oximino-3-phenylpropionic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a deep understanding of chemical safety is paramount to fostering a secure and productive laboratory environment. This guide provides essential safety and logistical information for handling 2-Oximino-3-phenylpropionic acid, a compound of interest in various research applications. By synthesizing established safety protocols for its constituent functional groups—a carboxylic acid and an oxime—this document offers a comprehensive framework for its safe use, from initial handling to final disposal.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling 2-Oximino-3-phenylpropionic acid, a thorough risk assessment is crucial. Given its chemical nature as a solid organic acid, it should be treated as a potentially corrosive and irritating substance.[1][3][4]

Primary Engineering Control: All handling of 2-Oximino-3-phenylpropionic acid, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood.[1][3] This engineering control is the most effective means of preventing the inhalation of any dust or aerosols that may be generated.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to Personal Protective Equipment (PPE) is necessary to ensure comprehensive protection. The following table outlines the minimum required PPE for handling 2-Oximino-3-phenylpropionic acid.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of solutions and airborne particles. A face shield provides an additional layer of protection for the entire face.[3][5][6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents direct skin contact with the solid compound and its solutions. It is advisable to wear two pairs of nitrile gloves for incidental contact.[3][4][7]
Body A fully buttoned laboratory coat and an acid-resistant apronProtects against spills and splashes. An apron provides an extra layer of chemical resistance.[3][4][5]
Feet Closed-toe shoesProtects feet from spills and falling objects.

Diagram: PPE Workflow for Handling 2-Oximino-3-phenylpropionic acid

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Enter Lab Enter Lab Don Lab Coat Don Lab Coat Enter Lab->Don Lab Coat Don Safety Goggles Don Safety Goggles Don Lab Coat->Don Safety Goggles Proceed to Fume Hood Don Face Shield Don Face Shield Don Safety Goggles->Don Face Shield Don Gloves Don Gloves Don Face Shield->Don Gloves Handle Chemical Handle Chemical Don Gloves->Handle Chemical Remove Gloves Remove Gloves Remove Face Shield Remove Face Shield Remove Gloves->Remove Face Shield Remove Goggles Remove Goggles Remove Face Shield->Remove Goggles Remove Lab Coat Remove Lab Coat Remove Goggles->Remove Lab Coat Wash Hands Wash Hands Remove Lab Coat->Wash Hands Handle Chemical->Remove Gloves After completing work

Caption: Sequential steps for donning and doffing PPE.

Step-by-Step Handling Procedures: Ensuring Safe Operations

Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure during the handling of 2-Oximino-3-phenylpropionic acid.

Preparation:

  • Verify Emergency Equipment: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

  • Gather Materials: Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the hazardous material.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above and the workflow diagram.

Handling the Solid Compound:

  • Weighing: Carefully weigh the desired amount of 2-Oximino-3-phenylpropionic acid on a tared weigh boat inside the chemical fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel.

Preparing Solutions:

  • Solvent First: When preparing a solution, always add the solvent to the reaction vessel first.

  • Gradual Addition: Slowly and carefully add the weighed 2-Oximino-3-phenylpropionic acid to the solvent.

  • Controlled Dissolution: If necessary, use gentle agitation (e.g., a magnetic stir bar) to aid dissolution. Avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly clean any spatulas or other reusable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, starting with gloves, then the face shield and goggles, and finally the lab coat.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures: A Plan for the Unexpected

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Use a spill kit with an absorbent material suitable for acids to contain the spill.

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's environmental health and safety (EHS) department.

    • Prevent others from entering the area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Diagram: Emergency Response Flowchart

Emergency_Response cluster_spill Spill Response cluster_exposure Exposure Response Spill or Exposure Occurs Spill or Exposure Occurs Assess Situation Assess Situation Spill or Exposure Occurs->Assess Situation Small Spill Small Spill Contain & Clean Contain & Clean Small Spill->Contain & Clean Large Spill Large Spill Evacuate & Alert EHS Evacuate & Alert EHS Large Spill->Evacuate & Alert EHS Skin Contact Skin Contact Flush with Water (15 min) Flush with Water (15 min) Skin Contact->Flush with Water (15 min) Eye Contact Eye Contact Eye Contact->Flush with Water (15 min) Inhalation Inhalation Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Ingestion Ingestion Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Flush with Water (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention Assess Situation->Small Spill Is it a small spill in a fume hood? Assess Situation->Large Spill Is it a large spill or outside a fume hood? Assess Situation->Skin Contact Is there skin contact? Assess Situation->Eye Contact Is there eye contact? Assess Situation->Inhalation Was it inhaled? Assess Situation->Ingestion Was it ingested?

Caption: Decision-making flowchart for spills and exposures.

Waste Disposal: Responsible Stewardship

Proper disposal of 2-Oximino-3-phenylpropionic acid and any contaminated materials is a critical final step.

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled hazardous waste container. The label should include the full chemical name.[9][10]

  • Liquid Waste: Collect all solutions containing 2-Oximino-3-phenylpropionic acid in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.[1][11][12]

  • Container Disposal: Empty containers that held 2-Oximino-3-phenylpropionic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines, which may involve defacing the label.[10]

  • Consult EHS: Always consult with your institution's environmental health and safety department for specific guidance on waste stream management and disposal procedures.[9][13]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 2-Oximino-3-phenylpropionic acid, ensuring the well-being of all laboratory personnel and the integrity of their research.

References

  • Acids, Organic. (n.d.). Washington State University. Retrieved from [Link]

  • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024, August 30). In-depth Chemistry. Retrieved from [Link]

  • 2-(Hydroxyimino)-3-Phenylpropanoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • Hazards and risk factors - Organic acids. (n.d.). Ospedale Sicuro. Retrieved from [Link]

  • Safety Data Sheet. (2023, August 24). 3M. Retrieved from [Link]

  • Common Name: ACETALDEHYDE OXIME HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • Organic Acids Chemical Storage Sheet. (2022, October). University of Waterloo. Retrieved from [Link]

  • Standard Operating Procedure - Corrosive Chemicals. (2021, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • (2Z)-2-(hydroxyimino)-3-phenylpropanoic acid. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl Roth. Retrieved from [Link]

  • 2-Hydroxyimino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Maryland Eastern Shore. Retrieved from [Link]

  • Material Safety Data Sheet. (2004, October 5). Cole-Parmer. Retrieved from [Link]

  • Chemical Waste. (n.d.). USC Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet. (2025, March 1). Angene Chemical. Retrieved from [Link]

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